molecular formula C24H26N2O2 B5570455 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No.: B5570455
M. Wt: 374.5 g/mol
InChI Key: FKMILUAPCYGHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C24H26N2O2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.199428076 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study conducted by Mekky, A. E. M., & Sanad, S. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showcased potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains including E. coli, S. aureus, and S. mutans. The study highlighted the compound's effectiveness as potential inhibitors of bacterial biofilm formation, suggesting applications in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Pharmacological Activities

Piperazine derivatives have been identified for their central pharmacological activities, particularly in activating the monoamine pathway. Brito et al. (2018) discussed the therapeutic applications of piperazine derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs. This highlights the compound's significance in developing new treatments for mental health conditions (Brito et al., 2018).

Neuroprotection

Lecanu et al. (2010) reported on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel compound designed to offer a multi-target therapeutic neuroprotective approach for treating Alzheimer's disease. The study demonstrated its ability to inhibit acetylcholinesterase activity and provide neuroprotection against toxicity, suggesting a potential application in developing Alzheimer's disease treatments (Lecanu et al., 2010).

Antidiabetic Properties

Another study by Le Bihan et al. (1999) explored the design and synthesis of imidazoline derivatives, including piperazine derivatives, active on glucose homeostasis in a rat model of type II diabetes. This research indicates the potential of piperazine derivatives in developing new antidiabetic treatments (Le Bihan et al., 1999).

Sigma-1 Receptor Ligands

Moussa et al. (2010) synthesized a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines as sigma-1 receptor ligands, showing high potency and selectivity. These compounds could serve as potential therapeutic tools for neurodegenerative diseases, indicating the broad applicability of piperazine derivatives in medicinal chemistry (Moussa et al., 2010).

Properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(3,6-dimethyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-16-7-8-21-17(2)23(28-22(21)13-16)24(27)26-11-9-25(10-12-26)20-14-18-5-3-4-6-19(18)15-20/h3-8,13,20H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMILUAPCYGHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C4CC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.